molecular formula C6H5F3N2 B3051828 3,4,6-trifluorobenzene-1,2-diamine CAS No. 363-74-6

3,4,6-trifluorobenzene-1,2-diamine

Cat. No.: B3051828
CAS No.: 363-74-6
M. Wt: 162.11 g/mol
InChI Key: XQJQIIFXQHKCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-Trifluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H5F3N2 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at positions 3, 4, and 6, and two hydrogen atoms are replaced by amino groups at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trifluorobenzene-1,2-diamine typically involves the reduction of 3,4,6-trifluoronitrobenzene. The reduction can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction proceeds as follows:

3,4,6-Trifluoronitrobenzene+3H2Pd/CThis compound+2H2O\text{3,4,6-Trifluoronitrobenzene} + 3H_2 \xrightarrow{\text{Pd/C}} \text{this compound} + 2H_2O 3,4,6-Trifluoronitrobenzene+3H2​Pd/C​this compound+2H2​O

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction but may use continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trifluorobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 3,4,6-Trifluoronitrobenzene

    Reduction: Various reduced derivatives depending on the reaction conditions

    Substitution: Compounds with different functional groups replacing the fluorine atoms

Scientific Research Applications

3,4,6-Trifluorobenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4,6-trifluorobenzene-1,2-diamine depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluorine atoms can enhance the binding affinity and selectivity of the compound for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trifluorobenzene-1,2-diamine
  • 3,5,6-Trifluorobenzene-1,2-diamine
  • 2,4,6-Trifluorobenzene-1,3-diamine

Uniqueness

3,4,6-Trifluorobenzene-1,2-diamine is unique due to the specific positions of the fluorine atoms and amino groups on the benzene ring. This unique arrangement can result in different chemical reactivity and biological activity compared to other trifluorobenzene diamines.

Properties

IUPAC Name

3,4,6-trifluorobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJQIIFXQHKCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344274
Record name 1,2-Diamino-3,4,6-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363-74-6
Record name 3,4,6-Trifluoro-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diamino-3,4,6-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,3,5-trifluoro-6-nitroaniline (300 mg, 1.56 mmol) and 10% palladium on carbon in absolute ethanol was hydrogenated overnight at atmospheric pressure, filtered under nitrogen and concentrated to provide 1,2-diamino-3,4,6-trifluorobenzene (219 mg, 87% yield) as a purple crystalline solid; MS M+ 162.7, +41. +82 (+ACN, +2ACN). (calcd for C6H5F3N2: 162.11).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,6-trifluorobenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
3,4,6-trifluorobenzene-1,2-diamine
Reactant of Route 3
Reactant of Route 3
3,4,6-trifluorobenzene-1,2-diamine
Reactant of Route 4
Reactant of Route 4
3,4,6-trifluorobenzene-1,2-diamine
Reactant of Route 5
Reactant of Route 5
3,4,6-trifluorobenzene-1,2-diamine
Reactant of Route 6
3,4,6-trifluorobenzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.